
Ac-DL-Cys(1)-DL-His-DL-Ser-Gly-DL-Tyr-DL-Val-Gly-DL-Val-DL-Arg-DL-Cys(1)-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ac-DL-Cys(1)-DL-His-DL-Ser-Gly-DL-Tyr-DL-Val-Gly-DL-Val-DL-Arg-DL-Cys(1)-NH2” is a synthetic peptide composed of multiple amino acids. This peptide is characterized by the presence of acetylated cysteine at both the N-terminus and C-terminus, along with other amino acids such as histidine, serine, glycine, tyrosine, valine, and arginine. Peptides like this one are often studied for their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-DL-Cys(1)-DL-His-DL-Ser-Gly-DL-Tyr-DL-Val-Gly-DL-Val-DL-Arg-DL-Cys(1)-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The initial amino acid (Ac-DL-Cys) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (DL-His) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like “this compound” often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and scalability. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “Ac-DL-Cys(1)-DL-His-DL-Ser-Gly-DL-Tyr-DL-Val-Gly-DL-Val-DL-Arg-DL-Cys(1)-NH2” can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds, which can influence the peptide’s structure and stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters and carbodiimides are often used for coupling reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with additional functional groups.
Applications De Recherche Scientifique
The compound “Ac-DL-Cys(1)-DL-His-DL-Ser-Gly-DL-Tyr-DL-Val-Gly-DL-Val-DL-Arg-DL-Cys(1)-NH2” has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibition properties.
Medicine: Explored for therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of “Ac-DL-Cys(1)-DL-His-DL-Ser-Gly-DL-Tyr-DL-Val-Gly-DL-Val-DL-Arg-DL-Cys(1)-NH2” depends on its specific biological activity. Generally, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or ion channels. The presence of specific amino acids in the sequence can influence the peptide’s binding affinity and specificity for these targets. For example, the histidine residue may play a role in metal ion coordination, while the cysteine residues can form disulfide bonds that stabilize the peptide’s structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-DL-Cys-OH: A simpler peptide with only acetylated cysteine.
Ac-DL-Cys-OMe: A methyl ester derivative of acetylated cysteine.
N-Acetyl-S-benzyl-DL-cysteine: A derivative with a benzyl group attached to the cysteine residue.
Uniqueness
“Ac-DL-Cys(1)-DL-His-DL-Ser-Gly-DL-Tyr-DL-Val-Gly-DL-Val-DL-Arg-DL-Cys(1)-NH2” is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties. The presence of multiple functional groups allows for diverse chemical modifications and interactions with molecular targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C46H70N16O13S2 |
|---|---|
Poids moléculaire |
1119.3 g/mol |
Nom IUPAC |
31-acetamido-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxamide |
InChI |
InChI=1S/C46H70N16O13S2/c1-22(2)36-44(74)53-17-35(67)61-37(23(3)4)45(75)57-28(7-6-12-51-46(48)49)40(70)60-32(38(47)68)19-76-77-20-33(55-24(5)64)43(73)58-30(14-26-15-50-21-54-26)41(71)59-31(18-63)39(69)52-16-34(66)56-29(42(72)62-36)13-25-8-10-27(65)11-9-25/h8-11,15,21-23,28-33,36-37,63,65H,6-7,12-14,16-20H2,1-5H3,(H2,47,68)(H,50,54)(H,52,69)(H,53,74)(H,55,64)(H,56,66)(H,57,75)(H,58,73)(H,59,71)(H,60,70)(H,61,67)(H,62,72)(H4,48,49,51) |
Clé InChI |
AXWMEVUCUFITEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)C(C)C)CC2=CC=C(C=C2)O)CO)CC3=CN=CN3)NC(=O)C)C(=O)N)CCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thymine,[2-14C]](/img/structure/B13788745.png)
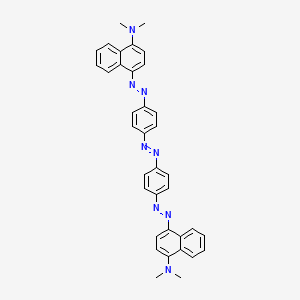
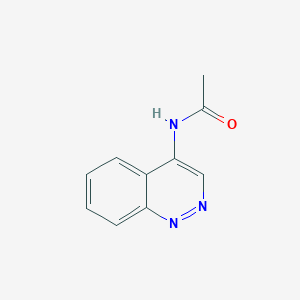
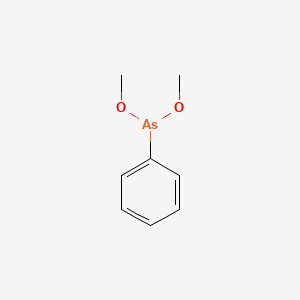

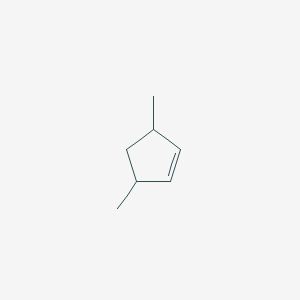
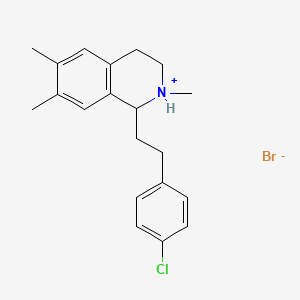
![2-[(2E,4E,6E)-6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]propanedinitrile](/img/structure/B13788784.png)
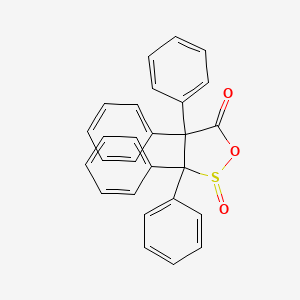
![3-(4-Bromophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B13788798.png)
![3-amino-3-[2-(3,4,5-trimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13788802.png)
![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13788805.png)

![Dispiro[5.1.5.1]tetradecane-7,14-dione](/img/structure/B13788821.png)
